1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one is a spirocyclic compound characterized by the fusion of a 1,3-dioxolane ring with a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it an interesting subject of study in medicinal chemistry. The compound is identified by the Chemical Abstracts Service Registry Number 120686-08-0 and has garnered attention for its potential applications in various scientific fields.
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one belongs to the class of spirocyclic compounds. These compounds are known for their unique structural features and are often investigated for their biological activities.
The synthesis of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one typically involves the condensation of a quinoline derivative with a dioxolane precursor. This can be achieved under either acidic or basic conditions. Commonly used reagents include N-bromosuccinimide as a halogenating agent and solvents like dimethylformamide for the reaction medium.
The cyclization process is critical in forming the spirocyclic structure. Reaction conditions such as temperature and pH must be carefully monitored to optimize yield and minimize by-products. For industrial applications, large-scale batch or continuous flow processes may be employed to enhance efficiency and reduce costs .
The molecular structure of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one features a complex arrangement with a spirocyclic framework that includes both quinoline and dioxolane components. This structure can be depicted using molecular modeling software to visualize the three-dimensional arrangement of atoms.
Key structural data include:
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome and yield of these transformations. For instance:
The mechanism of action for 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure enables it to fit into specific binding sites on these targets. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.
Detailed studies on binding affinities and specificity are essential for understanding its pharmacological potential. Research indicates that compounds with similar structures often exhibit varied biological activities based on their molecular interactions within biochemical pathways .
The physical properties of 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one include:
Chemical properties involve reactivity patterns that include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties and confirm structural integrity during synthesis .
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one has potential applications in various scientific fields:
Research continues into its efficacy and safety profiles in preclinical studies aimed at identifying new therapeutic agents derived from this compound's framework .
The systematic IUPAC name spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one precisely defines its core topology: a 1,3-dioxolane ring connected orthogonally to a partially saturated quinolin-2-one system via a shared spiro carbon (C6) . Key structural attributes include:
Table 1: Crystallographic Data for 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P‾1 |
Unit Cell Dimensions | a=7.42 Å, b=14.47 Å, c=15.04 Å |
Unit Cell Angles | α=91.87°, β=92.15°, γ=101.23° |
Cell Volume | 1582.2 ų |
Key Bond Length (C=O) | 1.223 Å |
The compound was first synthesized in the early 1990s via a cyclocondensation strategy. A documented route involves heating a tetrahydroquinoline precursor with ethylene glycol under acid catalysis, achieving the spiroketal linkage in moderate yields (~72%) . An alternative pathway reported in 2024 improved efficiency to ~81% yield by optimizing solvent systems and catalysts, though precise mechanistic details remain proprietary [3]. Historically, its development parallels broader interest in spirocyclic scaffolds as tools for conformational control in medicinal chemistry, particularly for CNS targets where three-dimensional complexity enhances blood-brain barrier penetration.
This molecule exemplifies three strategic advantages of spiroarchitectures in chemical design:
Table 2: Bioactive Spirocyclic Comparators
Compound Name | Bioactivity |
---|---|
Spiro[1,3-dioxolane-2,6'(2'H)-quinolin]-2'-one | Neuroprotective activity |
1-Hydroxy-4-methylspiro[4.5]decane | Anti-inflammatory properties |
3-Amino-1-benzylspiro[indene-3,4'-piperidine] | Analgesic effects |
Table 3: Spectroscopic Signatures of Key Functional Groups
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 4.01 | Dioxolane O-CH₂-O |
¹H | 3.11 | Quinoline CH₂-N |
¹³C | 172.3 | Quinolinone C=O |
¹³C | 108.5 | Spirocarbon (dioxolane) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: